1-(2,5-Dimethylphenyl)butane-1,3-dione
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Overview
Description
1-(2,5-Dimethylphenyl)butane-1,3-dione is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of a butane-1,3-dione moiety attached to a 2,5-dimethylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)butane-1,3-dione typically involves the reaction of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone moiety to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,5-Dimethylphenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diacetyl (Butane-2,3-dione): Another diketone with a similar structure but different chemical properties and applications.
1-(2’,5’-Dimethylphenyl)butane-1,3-dione: A closely related compound with slight variations in its chemical structure.
Uniqueness
1-(2,5-Dimethylphenyl)butane-1,3-dione is unique due to its specific substitution pattern on the phenyl ring and the presence of the butane-1,3-dione moiety.
Properties
CAS No. |
56290-55-2 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C12H14O2/c1-8-4-5-9(2)11(6-8)12(14)7-10(3)13/h4-6H,7H2,1-3H3 |
InChI Key |
UHQZCRVBLDQGFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC(=O)C |
Origin of Product |
United States |
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